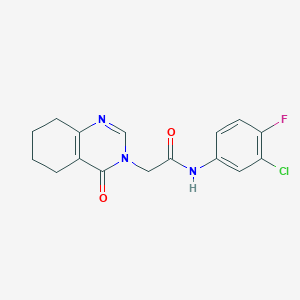
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core structure with hydroxyl and methyl groups, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction includes the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in certain perfumes
Mechanism of Action
The mechanism of action of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Shares similar structural features but lacks the acetic acid moiety.
4-Methyl-7-hydroxycoumarin: Similar core structure but different substitution pattern.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with hydroxyl and methyl groups
Uniqueness: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of both hydroxyl and acetic acid groups, which enhance its reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGFCYJOHAJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2514271.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)


![N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2514278.png)



![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2514284.png)
![1-(6-phenylpyrimidin-4-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
